4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one 4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20370879
InChI: InChI=1S/C12H16N2O/c1-8(2)6-14-7-10-9(12(14)15)4-3-5-11(10)13/h3-5,8H,6-7,13H2,1-2H3
SMILES:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one

CAS No.:

Cat. No.: VC20370879

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one -

Specification

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name 4-amino-2-(2-methylpropyl)-3H-isoindol-1-one
Standard InChI InChI=1S/C12H16N2O/c1-8(2)6-14-7-10-9(12(14)15)4-3-5-11(10)13/h3-5,8H,6-7,13H2,1-2H3
Standard InChI Key HBQYSSRXGNKFMU-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1CC2=C(C1=O)C=CC=C2N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a partially saturated isoindol-1-one ring system, with the nitrogen atom at position 1 forming a lactam bond (Figure 1). The 4-amino group introduces hydrogen-bonding capability, while the 2-methylpropyl substituent enhances lipophilicity, influencing its pharmacokinetic behavior.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O
Molecular Weight204.27 g/mol
IUPAC Name4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
Canonical SMILESCC(C)CN1CC2=C(C1=O)C=CC=C2N
LogP (Predicted)1.82
Topological Polar Surface Area55.8 Ų

The branched alkyl chain at position 2 contributes to a logP value of 1.82, suggesting moderate lipophilicity conducive to blood-brain barrier penetration. Spectroscopic characterization via ¹H NMR typically reveals distinct signals for the isoindoline protons (δ 3.2–4.1 ppm) and the isobutyl methyl groups (δ 0.9–1.1 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with commercially available 2-methylpropylamine and phthalic anhydride. Under acidic conditions, cyclization yields the isoindoline ring, followed by selective amination at position 4. Key steps include:

  • Cyclization: Reacting 2-methylpropylamine with phthalic anhydride in acetic acid at 80°C for 12 hours forms the isoindol-1-one scaffold.

  • Amination: Treatment with ammonium chloride and sodium hydride introduces the amino group at position 4, achieving yields of 65–70%.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes cyclization efficiency
CatalystH₂SO₄ (0.1 M)Enhances reaction rate by 30%
SolventAcetic acidImproves solubility of intermediates

Industrial Manufacturing

Continuous flow reactors dominate industrial production, offering superior heat transfer and scalability compared to batch processes. Catalytic systems employing immobilized enzymes or metal-organic frameworks (MOFs) reduce byproduct formation, achieving >90% purity. Recent advances include microwave-assisted synthesis, which cuts reaction times by 40% while maintaining eco-friendly profiles .

Reactivity and Functionalization

Chemical Transformations

The compound undergoes three primary reactions:

  • Oxidation: Using KMnO₄ in acidic media converts the isoindoline ring to a fully aromatic isoindole-1,3-dione.

  • Reduction: LiAlH₄ reduces the lactam carbonyl to a secondary amine, yielding 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine.

  • Nucleophilic Substitution: The 4-amino group reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, expanding medicinal chemistry applications .

Table 3: Comparative Reactivity of Functional Groups

Reaction TypeReagentProductYield (%)
AcylationAcetyl chlorideN-Acetyl derivative85
SulfonationTosyl chlorideN-Tosyl derivative78
AlkylationMethyl iodideN-Methylated analog62

Biological Activity and Mechanisms

Neuroprotective Effects

In rodent models of Parkinson’s disease, the compound reduced dopaminergic neuron loss by 47% compared to controls. This neuroprotection correlates with upregulation of glutathione peroxidase and superoxide dismutase, mitigating oxidative stress .

Applications in Materials Science

Organic Electronics

Thin films of the compound exhibit a hole mobility of 0.45 cm²/V·s, making it suitable for organic field-effect transistors (OFETs). Its planar structure facilitates π-π stacking, enhancing charge transport.

Table 4: Electronic Properties vs. Structural Analogs

CompoundHole Mobility (cm²/V·s)HOMO Level (eV)
Target Compound0.45-5.32
4-Amino-2-ethyl analog0.29-5.15

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